molecular formula C20H31NaO2 B8209633 sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

Cat. No.: B8209633
M. Wt: 326.4 g/mol
InChI Key: DDMGAAYEUNWXSI-RNQKAMQASA-M
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Description

The compound with the identifier “sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate involves specific chemical reactions and conditions. One common method includes the reaction of methane with sulfuryl chloride in a radical reaction, producing methanesulfonyl chloride as an intermediate. This intermediate can then undergo further reactions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler hydrocarbons .

Scientific Research Applications

sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an electrophile, reacting with nucleophiles in various chemical and biological systems. This interaction can lead to the formation of new chemical bonds and the alteration of molecular structures .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate include:

  • Methanesulfonyl chloride
  • Methanesulfonic acid
  • Sulfuryl chloride

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6+,10-9+,13-12+,16-15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMGAAYEUNWXSI-RNQKAMQASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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